Potassium diformate

Catalog No.
S742869
CAS No.
20642-05-1
M.F
C2H3KO4
M. Wt
130.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Potassium diformate

CAS Number

20642-05-1

Product Name

Potassium diformate

IUPAC Name

potassium;formic acid;formate

Molecular Formula

C2H3KO4

Molecular Weight

130.14 g/mol

InChI

InChI=1S/2CH2O2.K/c2*2-1-3;/h2*1H,(H,2,3);/q;;+1/p-1

InChI Key

BINNZIDCJWQYOH-UHFFFAOYSA-M

SMILES

C(=O)O.C(=O)[O-].[K+]

Canonical SMILES

C(=O)O.C(=O)[O-].[K+]
  • Improved Gut Health and Reduced Pathogens

    Studies have shown that KDF can positively influence the gut microbiome of animals. Research suggests it may reduce Salmonella enterica serovar Pullorum, a harmful intestinal pathogen in chickens []. KDF supplementation may also modify the gut microbiota composition, potentially favoring beneficial bacteria [].

  • Enhanced Growth Performance

    Scientific research indicates that KDF supplementation can improve animal growth performance. Studies in pigs have demonstrated increased feed intake, weight gain, and better feed conversion ratios with KDF inclusion in diets []. The improved performance might be linked to KDF's ability to optimize gut health and nutrient utilization.

  • Mechanism of Action

    The exact mechanisms by which KDF exerts its beneficial effects are still being elucidated. Research suggests it may act by acidifying the gastrointestinal tract, creating an environment less favorable for pathogenic bacteria []. KDF might also improve nutrient digestibility and absorption by influencing gut microbial activity [].

Potassium diformate is an organic compound with the chemical formula HCOOH·HCOOK, which corresponds to a molecular weight of 130.14 g/mol. It appears as a white crystalline substance that is highly hygroscopic and soluble in water, exhibiting low volatility and no unpleasant odor. This compound is formed from the combination of formic acid and potassium formate, linked through hydrogen and covalent bonds. Potassium diformate is recognized for its less corrosive nature compared to its components, making it a favorable choice in various applications, particularly in animal feed as a non-antibiotic growth promoter approved by the European Union .

The primary area of research for potassium diformate lies in its application as a feed additive. Studies suggest that KDF acts by acidifying the gut environment, inhibiting the growth of pathogenic bacteria like Escherichia coli and Salmonella []. This mechanism is believed to be different from antibiotic growth promoters, potentially offering a safer alternative.

Potassium diformate undergoes dissociation in the stomach after ingestion, resulting in the release of formic acid and potassium ions. This reaction facilitates the delivery of potassium ions necessary for maintaining electrolyte balance and enhances amino acid utilization in animals. The bactericidal mechanism of potassium diformate involves its diffusion into bacterial cells, where it dissociates to release protons (H⁺). This leads to an increase in osmotic pressure within the cell and disrupts DNA replication, ultimately affecting metabolic functions .

Potassium diformate has been shown to possess antimicrobial properties against various pathogens. In vitro studies indicate that it has a minimum inhibitory concentration of 1.95 mg/mL against several pig pathogens, including Staphylococcus aureus, Streptococcus suis, Actinobacillus pleuropneumoniae, and Salmonella typhimurium. Additionally, research indicates that potassium diformate can prevent infections such as Salmonella enterica serovar pullorum in chickens while positively influencing intestinal flora by promoting beneficial bacteria .

The synthesis of potassium diformate typically involves mixing formic acid with potassium hydroxide or potassium carbonate under controlled conditions. The process can be optimized for parameters such as reaction time and temperature. A common method includes conducting the reaction at atmospheric pressure and temperatures ranging from 50°C to 60°C . This method ensures the effective formation of potassium diformate while minimizing by-products.

Potassium diformate is primarily used as a feed additive in livestock production due to its growth-promoting properties and ability to enhance gut health. It serves as a non-antibiotic alternative to traditional growth promoters, helping to reduce the incidence of bacterial infections in animals. Additionally, potassium diformate finds applications in various industrial processes, including:

  • Food preservation: Its antimicrobial properties make it suitable for extending the shelf life of certain food products.
  • Agriculture: Used as a fertilizer component due to its potassium content.
  • Chemical synthesis: Acts as a reagent in various

Several compounds share similarities with potassium diformate, particularly those derived from formic acid or related carboxylic acids. Here are some comparable compounds:

Compound NameChemical FormulaKey Characteristics
Potassium FormateHCOOKMore corrosive than potassium diformate; used in brines for heat transfer .
Sodium DiformateHCOONaSimilar antimicrobial properties; often used in food applications .
Calcium FormateCa(HCOO)₂Used as a feed additive; provides calcium along with similar benefits .
Ammonium FormateNH₄HCOOActs as a buffering agent; less commonly used than other forms .

Uniqueness of Potassium Diformate: Potassium diformate stands out due to its dual functionality as both a source of potassium ions and an effective antimicrobial agent. Its application as a non-antibiotic growth promoter marks it as particularly significant in modern animal husbandry practices aimed at reducing antibiotic use.

Acid-Base Neutralization Methods

Direct Formic Acid and Potassium Hydroxide Reaction

The most widely employed conventional method for potassium diformate synthesis involves the direct neutralization of formic acid with potassium hydroxide [1] [2]. This process follows the fundamental acid-base reaction principle where formic acid reacts with a base to form the corresponding salt and water [3] [4] [5]. The reaction proceeds according to the equation:

$$ \text{HCOOH} + \text{KOH} \rightarrow \text{HCOOK} + \text{H}_2\text{O} $$

Subsequently, the potassium formate intermediate reacts with additional formic acid to yield potassium diformate:

$$ \text{HCOOK} + \text{HCOOH} \rightarrow \text{K(HCOO)}_2\text{H} $$

Process optimization studies have demonstrated that optimal reaction conditions include a temperature range of 20-60°C, with reaction times varying from 1 to 6 hours depending on the specific operational parameters [6] [7]. The molar ratio of formic acid to potassium hydroxide significantly influences the yield, with optimal ratios reported at 1.3:1 [1] [8].

Formic Acid and Potassium Carbonate Method

An alternative conventional approach utilizes potassium carbonate as the base source [2] [9]. This method involves the reaction:

$$ \text{K}2\text{CO}3 + 2\text{HCOOH} \rightarrow 2\text{HCOOK} + \text{CO}2 + \text{H}2\text{O} $$

The potassium carbonate method operates at temperatures ranging from 20-90°C and has achieved yields of up to 92.8% [10]. However, this approach generates significant carbon dioxide emissions, which presents environmental challenges and requires additional gas handling systems for industrial implementation [11].

Two-Phase Systems

Sequential Reaction Methodology

Advanced conventional synthesis employs a two-phase approach that separates the synthesis into distinct exothermic and endothermic reaction steps [12]. This method first generates potassium formate through controlled neutralization, followed by concentrated solution preparation and subsequent reaction with formic acid to produce potassium diformate [6] [12].

The two-phase methodology offers several advantages over single-step processes, including improved material utilization rates, enhanced energy efficiency, and reduced volatile formate ion losses during high-temperature dehydration [12]. Process parameters for the first phase include temperature control at 20-60°C with potassium hydroxide concentrations of 88% [6].

High-Pressure Carbon Monoxide Synthesis

Industrial-scale production has explored high-pressure synthesis using carbon monoxide and potassium hydroxide as raw materials [2]. This method produces potassium formate without by-products according to:

$$ \text{CO} + \text{KOH} \rightarrow \text{HCOOK} $$

While this approach can utilize waste gases containing carbon monoxide, it requires substantial energy inputs to achieve the necessary temperature and pressure conditions, classifying it as a high energy consumption method [2].

Green Chemistry Approaches

Atom Economy Optimization

One Hundred Percent Atom Economical Process

Research has established a synthesis route achieving 100% atom economy through the direct combination of formic acid and potassium formate [1] [8]. This approach eliminates waste generation by ensuring that all atoms from the reactants are incorporated into the final product. The process utilizes orthogonal design of experiment methodology to optimize reaction parameters, achieving optimal conditions at a molar ratio of formic acid to potassium formate of 1.3:1, reaction temperature of 65°C, and reaction time of 30 minutes [1] [8].

The atom economical process demonstrates superior environmental performance compared to traditional methods by minimizing raw material consumption and eliminating by-product formation [8]. Parametric optimization studies have confirmed yields of 94.0% under optimized conditions [1].

Phase Transfer Catalyst Systems

Advanced green synthesis employs phase transfer catalysts to achieve high atom economy while maintaining process efficiency [11]. The method utilizes chloromethylated polystyrene resin loaded with quaternary ammonium salt as the catalyst, enabling yields of 95.1-97.4% with purities of 99.3-99.6% [11].

This catalytic approach operates through a three-phase reaction system comprising a formic acid-dichloromethane mixed solution, potassium hydroxide saturated aqueous solution, and solid phase transfer catalyst [11]. The process achieves optimal performance at reaction temperatures of 40-50°C with reaction times of 0.5 hours [11].

Solvent-Free Processes

Microwave-Assisted Synthesis

Solvent-free synthesis protocols have been developed utilizing microwave irradiation to enhance reaction rates while eliminating solvent requirements [13]. These methods employ direct solid-liquid contact between reactants, reducing the overall environmental footprint of the synthesis process.

Microwave-assisted synthesis offers advantages including reduced reaction times, improved energy efficiency, and elimination of organic solvent waste streams [14]. The technology enables precise temperature control and uniform heating throughout the reaction mixture.

Direct Solid-Liquid Reactions

Implementation of solvent-free methodologies involves direct reaction between solid potassium hydroxide and concentrated formic acid solutions [10]. This approach minimizes water content in the reaction system, as only the formic acid solution contains water, with concentrations typically exceeding 80% [10].

The direct solid-liquid approach eliminates the need for pressure reduction concentration steps, enabling direct separation and drying operations while reducing overall energy consumption [10].

Environmental Impact Reduction

Waste Stream Minimization

Green chemistry approaches prioritize the elimination of harmful waste streams through process design optimization [11]. Advanced synthesis methods achieve zero waste liquid, waste gas, and waste residue generation throughout the entire production process [11].

The environmental benefits include reduced water consumption, elimination of corrosive gas emissions, and complete recovery and recycling of process catalysts [11]. These improvements contribute to enhanced sustainability and reduced environmental regulatory compliance requirements.

Industrial-Scale Optimization Strategies

Mother Liquor Recycling Systems

Continuous Process Integration

Industrial-scale optimization incorporates mother liquor recycling to maximize material utilization and reduce raw material consumption [6]. The recycling system employs crystallization mother liquor with potassium diformate concentrations of 75-80% and densities of 1.40-1.41 g per ml [6].

Optimal weight ratios of potassium diformate circulating mother liquor to potassium hydroxide range from 1.8 to 2.1, enabling high conversion rates while maintaining process stability [6]. The recycling approach reduces overall material costs and minimizes waste generation.

Process Heat Integration

Advanced industrial processes utilize heat integration strategies to optimize energy consumption throughout the production cycle [6]. Reduced pressure distillation operations at 60-70°C under -0.08 MPa pressure conditions enable efficient water removal while minimizing thermal degradation [6].

The integrated approach coordinates exothermic neutralization reactions with endothermic concentration steps, resulting in improved overall energy efficiency [12].

Crystallization Optimization

Temperature and Time Control

Industrial crystallization processes employ precise temperature control at 15-20°C with crystallization times of 2-8 hours to achieve optimal crystal quality and yield [6]. The controlled crystallization conditions ensure consistent product specifications and facilitate effective solid-liquid separation.

Centrifugal separation techniques enable efficient recovery of potassium diformate crystals while generating high-quality mother liquor suitable for process recycling [6]. The separation efficiency directly impacts overall process economics and product quality.

Crystal Morphology Enhancement

Advanced crystallization strategies focus on crystal morphology optimization to improve product handling characteristics and reduce hygroscopic properties [12]. Controlled cooling rates and seeding techniques contribute to uniform crystal size distribution and enhanced product stability.

The optimization of crystal formation conditions results in reduced specific surface area, minimizing deliquescence tendencies and improving storage stability [12].

Scale-Up Considerations

Equipment Design Requirements

Industrial-scale synthesis requires specialized stainless steel reaction vessels equipped with high-speed stirring capabilities and integrated cooling systems [11]. The equipment design must accommodate the exothermic nature of the neutralization reactions while providing precise temperature control.

Process vessels require corrosion-resistant materials due to the acidic nature of formic acid and must be designed to handle the hygroscopic properties of potassium diformate [6]. Vapor handling systems are essential for managing formic acid vapors and maintaining worker safety.

Production Capacity Planning

Industrial facilities typically target production capacities ranging from 60 tons to several hundred tons per year, depending on market demand and application requirements [15]. The modular design approach enables capacity expansion through parallel reactor systems.

Process automation and control systems ensure consistent product quality across varying production volumes while maintaining optimal operational efficiency [16].

Quality Control and Purity Assessment Protocols

Analytical Method Development

High Performance Liquid Chromatography

Reverse phase high performance liquid chromatography with ultraviolet detection (RP-HPLC-UV) serves as the primary analytical method for potassium diformate quantification [17]. The method employs detection at 214 nm wavelength with external calibration using formate standard solutions [17].

Analytical performance characteristics include relative standard deviations for repeatability (RSDr) of 0.7% and reproducibility (RSDR) of 2.2% [17]. The method demonstrates excellent linearity and precision for routine quality control applications [17].

Ion Chromatography Systems

Ion chromatography with electrical conductivity detection (IC-ECD) provides complementary analytical capabilities for formic acid content determination in premixtures and feedingstuffs [17]. The method enables simultaneous analysis of multiple ionic species, enhancing analytical efficiency [18].

Ion chromatography offers advantages over traditional atomic absorption spectroscopy and flame photometry by eliminating flammable gas requirements and enabling multi-analyte detection capabilities [18].

Potassium Content Verification

Atomic Absorption Spectrometry

Potassium content determination employs atomic absorption spectrometry (AAS) following EN ISO 6869 standardized procedures [17]. The method provides reliable quantification with relative standard deviations ranging from 2 to 10% depending on sample matrix complexity [17].

Alternative inductively coupled plasma atomic emission spectrometry (ICP-AES) methods following EN 15510 standards offer enhanced sensitivity and reduced matrix interference effects [17].

Ion-Selective Electrode Methods

Direct potassium measurement utilizing ion-selective electrodes provides rapid analytical results for process control applications [19]. The methodology employs valinomycin membrane electrodes with voltage measurements following the Nernst equation for concentration determination [20].

Ion-selective electrode methods enable real-time monitoring capabilities essential for continuous industrial processes [19].

Purity Specifications and Standards

Chemical Composition Requirements

Industrial grade potassium diformate specifications require minimum potassium diformate content of 98%, with feed grade applications accepting 95% minimum content [21]. Moisture content limitations of 3.0% maximum ensure product stability and prevent degradation during storage [21] [22].

Heavy metal contamination limits include lead content below 10 ppm and arsenic content below 2 ppm to ensure safety for intended applications [21]. These specifications align with international regulatory requirements for feed additives and industrial chemicals.

Physical Property Verification

Melting point determination serves as a critical purity assessment tool, with acceptable ranges of 102-107°C for high-quality potassium diformate [10] [22] [23]. The melting point measurement provides rapid identification confirmation and purity assessment capabilities [24].

pH measurements of 1M aqueous solutions should maintain values between 7.0-8.5, ensuring proper chemical stability and application performance [22]. Product appearance specifications require white crystalline powder morphology without visible discoloration or foreign materials [21].

Analytical Method Validation

Quality control protocols must demonstrate method specificity, linearity, precision, accuracy, detection limits, and robustness according to established pharmaceutical analytical guidelines [25]. Validation parameters ensure reliable analytical results across different operational conditions and analyst variations.

UNII

4FHJ7DIT8M

GHS Hazard Statements

Aggregated GHS information provided by 87 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 2 of 87 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 85 of 87 companies with hazard statement code(s):;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

20642-05-1

Wikipedia

Potassium diformate

Dates

Last modified: 08-15-2023

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